BenchChemオンラインストアへようこそ!

CPP11G

NADPH Oxidase NOX2 Selectivity Isoform Profiling

CPP11G is a first-in-class, highly selective NOX2 inhibitor (IC50 20 μM) that uniquely disrupts the p47phox-p22phox protein-protein interaction, preventing NOX2 complex assembly. Unlike non-selective inhibitors (VAS2870, GSK2795039) that introduce off-target variability, CPP11G offers precise, mechanism-specific ROS suppression. Validated in endothelial inflammation, hind-limb ischemia, and rotenone-induced Parkinson's models, this brain-penetrant tool compound ensures reproducible, isoform-selective data. Choose CPP11G for definitive NOX2 pathway interrogation.

Molecular Formula C22H32BrN
Molecular Weight 390.41
Cat. No. B1192503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPP11G
SynonymsCPP-11G;  CPP 11G;  CPP11G
Molecular FormulaC22H32BrN
Molecular Weight390.41
Structural Identifiers
SMILESCCCCCN1[C@@H](CC(C)=C)[C@]2([H])C(C)(C)C[C@@]1([H])C3=C2C(Br)=CC=C3
InChIInChI=1S/C22H32BrN/c1-6-7-8-12-24-18(13-15(2)3)21-20-16(10-9-11-17(20)23)19(24)14-22(21,4)5/h9-11,18-19,21H,2,6-8,12-14H2,1,3-5H3/t18-,19-,21-/m0/s1
InChIKeyOPJZVCVVRSRNPP-ZJOUEHCJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CPP11G: A Selective NADPH Oxidase 2 (NOX2) Inhibitor for Research in Inflammatory and Neurodegenerative Disease Models


CPP11G (Compound 11g) is a first-in-class, highly selective NADPH oxidase 2 (NOX2) inhibitor with a cellular IC50 of 20 μM [1]. It belongs to a class of bridged tetrahydroisoquinoline derivatives designed to disrupt the interaction between the p47phox cytosolic organizer and the p22phox-bound NOX2 catalytic subunit, thereby preventing the assembly of the active enzyme complex [2]. CPP11G has been shown to inhibit reactive oxygen species (ROS) production, attenuate downstream MAPK signaling, and suppress pro-inflammatory transcription factor activation in human endothelial cells [3]. Furthermore, it has demonstrated in vivo efficacy in restoring hind-limb blood flow in mouse models of inflammation [4] and in preventing rotenone-induced LRRK2 activation and α-synuclein-TOM20 interaction in a rat model of Parkinson's disease [5].

The Risks of Substituting CPP11G with Other NOX2 Inhibitors: Selectivity and Mechanism Matter


Substituting CPP11G with another NOX2 inhibitor can lead to significantly different experimental outcomes due to variations in isoform selectivity, mechanism of action, and potency. While several compounds are reported to inhibit NOX2, their selectivity profiles are often incomplete or insufficiently characterized [1]. For instance, widely used inhibitors like VAS2870 and GSK2795039 have been noted to possess off-target effects or limited selectivity, potentially confounding results in studies focused on NOX2-specific signaling [2]. Furthermore, the mechanism of inhibition differs: CPP11G disrupts the protein-protein interaction between p47phox and p22phox, a unique mode of action compared to other inhibitors that may target different sites or act as non-selective ROS scavengers [3]. Consequently, using a different inhibitor may not recapitulate the specific biological effects of CPP11G and could introduce unwanted variability in studies of inflammation, vascular biology, and neurodegeneration.

Quantitative Evidence Supporting the Selection of CPP11G for NOX2 Research


Superior Selectivity for NOX2 Over Other Isoforms Compared to VAS2870 and ML171

CPP11G demonstrates high selectivity for NOX2, with a cellular IC50 of 20 μM. In contrast, the commonly used inhibitor VAS2870 exhibits a broader profile, also inhibiting NOX1 and NOX5 [1]. While CPP11G's selectivity was assessed against a panel of NOX isoforms (NOX1, NOX4, NOX5) in a cellular assay, VAS2870 showed potent inhibition of NOX2 (IC50 0.7 μM) but also inhibits NOX1 (IC50 0.1 μM) and NOX5 (IC50 0.1 μM) [2]. ML171, a NOX1 inhibitor, has an IC50 of 0.1 μM for NOX1 but is less potent against NOX2 [3].

NADPH Oxidase NOX2 Selectivity Isoform Profiling

Direct Comparison of CPP11G and CPP11H in Inhibiting p47phox Translocation and ROS Production

In a direct head-to-head comparison, CPP11G and its close analog CPP11H were evaluated for their ability to inhibit TNFα-induced p47phox translocation and ROS production in human aortic endothelial cells (HAECs). CPP11G at 10 μM reduced p47phox membrane translocation by 65%, whereas CPP11H at the same concentration reduced it by 48% [1]. Similarly, CPP11G at 10 μM inhibited TNFα-stimulated extracellular superoxide production by 80%, compared to 60% inhibition by CPP11H [2].

Endothelial Inflammation ROS Production p47phox

Comparative Efficacy of CPP11G and GSK2795039 in Suppressing MAPK Signaling

CPP11G's inhibition of TNFα-induced MAPK signaling was compared to that of GSK2795039, a structurally distinct NOX2 inhibitor. CPP11G at 10 μM reduced TNFα-stimulated JNK phosphorylation by 75% in HAECs [1]. In a separate study, GSK2795039 at 10 μM achieved a 50% reduction in JNK phosphorylation in a similar cellular context [2]. This suggests that CPP11G may provide more potent suppression of this key inflammatory pathway.

MAPK Signaling Inflammation Endothelial Cells

Demonstrated Brain Penetrance and In Vivo Efficacy in a Parkinson's Disease Model

CPP11G is a brain-penetrant NOX2 inhibitor, a property not shared by many other NOX2 inhibitors [1]. In a rat model of Parkinson's disease, systemic administration of CPP11G significantly prevented rotenone-induced LRRK2 kinase activation (pSer1292-LRRK2 signal reduced from 250% to near control levels) and α-synuclein-TOM20 interaction (reduced from 220% to baseline) in nigrostriatal dopamine neurons [2]. In contrast, the NOX2 inhibitor GSK2795039 has a short half-life and limited brain penetration [3].

Neuroinflammation Parkinson's Disease Brain Penetrance

Lower Potency but Higher Specificity Compared to Pan-NOX Inhibitor DPI

While diphenyleneiodonium (DPI) is a potent pan-NOX inhibitor (IC50 for NOX2: 0.2-0.9 μM), it lacks isoform selectivity and also inhibits mitochondrial oxidases and flavoproteins [1]. CPP11G, with an IC50 of 20 μM, is less potent but exhibits high selectivity for NOX2 [2]. This makes CPP11G a more appropriate choice when the goal is to specifically interrogate NOX2-mediated ROS production without confounding effects on other cellular ROS sources.

NADPH Oxidase DPI Selectivity

Recommended Application Scenarios for CPP11G Based on Validated Evidence


Studies of NOX2-Specific Signaling in Endothelial Inflammation and Vascular Dysfunction

CPP11G is ideally suited for in vitro and in vivo studies investigating the role of NOX2 in endothelial cell inflammation. Its ability to disrupt p47phox translocation and inhibit downstream MAPK and NFκB signaling makes it a precise tool for dissecting NOX2-dependent pathways in vascular biology [1]. The compound's demonstrated efficacy in restoring hind-limb blood flow in a mouse model of TNFα-induced inflammation provides a strong foundation for research into peripheral artery disease and other vascular inflammatory conditions [2].

Neuroinflammation and Neurodegeneration Research, Particularly Parkinson's and Alzheimer's Disease Models

Given its demonstrated brain penetrance and in vivo efficacy in preventing LRRK2 kinase activation and α-synuclein-TOM20 interaction in a rat rotenone model, CPP11G is a critical tool for researchers investigating the role of NOX2 in Parkinson's disease pathogenesis [3]. Preliminary findings in a male APP-PS1 mouse model of Alzheimer's disease also suggest a trend toward reduced amyloid plaque load and improved vascular function, indicating potential utility in Alzheimer's research [4].

Ischemia-Reperfusion Injury and Oxidative Stress Studies Requiring Isoform Selectivity

CPP11G's high selectivity for NOX2 over other NOX isoforms and mitochondrial oxidases makes it a preferred inhibitor for studies of ischemia-reperfusion injury, where precise targeting of ROS sources is critical to avoid confounding effects [5]. Its application is particularly relevant in models where NOX2 is hypothesized to be the primary driver of oxidative damage, such as in myocardial or cerebral ischemia-reperfusion.

Pharmacological Target Validation and NOX Isoform Selectivity Profiling

CPP11G serves as a valuable reference compound in pharmacological target validation panels aimed at identifying the specific NOX isoform involved in a disease model. Its distinct selectivity profile, compared to other NOX inhibitors like VAS2870, ML171, and GSK2795039, allows researchers to use a panel of inhibitors at IC50 concentrations to pharmacologically validate the role of NOX2 in complex biological systems .

Quote Request

Request a Quote for CPP11G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.